1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and materials science .
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical/nucleophilic addition across a [1.1.1]propellane.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids or converted to other esters.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Industry: It is used in the development of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The ester and iodo groups can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound also features a bicyclo[1.1.1]pentane core but with different functional groups.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodo group.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound has an amino group, offering different reactivity and applications.
These comparisons highlight the unique features of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[11
Properties
Molecular Formula |
C16H24INO4 |
---|---|
Molecular Weight |
421.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H24INO4/c1-14(2,3)22-13(20)18-6-10(5-11(18)12(19)21-4)15-7-16(17,8-15)9-15/h10-11H,5-9H2,1-4H3/t10?,11-,15?,16?/m0/s1 |
InChI Key |
XZDWZFOOHFHPPQ-FYJKUFLCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C23CC(C2)(C3)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C23CC(C2)(C3)I |
Origin of Product |
United States |
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